molecular formula C14H12O2 B1202789 Anthracene cis-1,2-dihydrodiol CAS No. 61616-81-7

Anthracene cis-1,2-dihydrodiol

Cat. No. B1202789
CAS RN: 61616-81-7
M. Wt: 212.24 g/mol
InChI Key: UJETWGFPSGKAAS-UONOGXRCSA-N
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Description

Anthracene cis-1,2-dihydrodiol is a member of anthracenes.

Scientific Research Applications

Applications in Material Chemistry and Organic Photochemistry

Anthracene cis-1,2-dihydrodiol and its derivatives have a notable presence in material chemistry and organic photochemistry. The anthracene chromophore is significant in developing organic photochemistry, and its derivatives have been widely investigated across various fields, including material chemistry, and thermochromic or photochromic chemistry. These compounds are also crucial in manufacturing organic light-emitting devices and are used in optical, electronic, and magnetic switches. The role of anthracene derivatives extends to probing DNA cleavage in biological systems, indicating their broad utility across different scientific domains (Somashekar & Chetana, 2016).

Role in Triplet Exciton Research

Anthracene has been a focal point in the study of optically generated triplet excitons, particularly in anthracene crystals. This line of research commenced with the discovery that red light from a ruby laser can generate detectable concentrations of triplet excitons in anthracene crystals despite the low probability of such a transition. Anthracene's role as the model system in this area underscores its importance, especially at room temperature where understanding the properties of triplet excitons has significantly progressed (Avakian & Merrifield, 1968).

Involvement in Chemically Reacting Crystals

Recent developments in atomic force microscopic (AFM) studies on chemically reacting organic crystals have shed light on anthracene's role. These studies have explored photodimerizations and gas/solid reactions in detail, particularly on anthracenes, and have correlated AFM-features to known crystal structure data. This correlation provides insights into the molecular mechanisms underlying well-directed transport phenomena in anthracenes, offering a deeper understanding of their chemical behavior (Kaupp, 1994).

properties

CAS RN

61616-81-7

Product Name

Anthracene cis-1,2-dihydrodiol

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

(1R,2S)-1,2-dihydroanthracene-1,2-diol

InChI

InChI=1S/C14H12O2/c15-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)16/h1-8,13-16H/t13-,14+/m0/s1

InChI Key

UJETWGFPSGKAAS-UONOGXRCSA-N

Isomeric SMILES

C1=CC=C2C=C3[C@H]([C@H](C=CC3=CC2=C1)O)O

SMILES

C1=CC=C2C=C3C(C(C=CC3=CC2=C1)O)O

Canonical SMILES

C1=CC=C2C=C3C(C(C=CC3=CC2=C1)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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